1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one
Overview
Description
1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is an organic compound with the chemical formula C10H11ClO3S. It is a white crystalline powder primarily used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one can be synthesized by reacting phenylacetone with chloromethylsulfonyl chloride under basic conditions . The reaction typically involves:
Reactants: Phenylacetone and chloromethylsulfonyl chloride
Conditions: Basic medium, often using a base like sodium hydroxide
Procedure: The reactants are mixed and allowed to react, forming the desired product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors to handle bulk quantities
Purification: Techniques like recrystallization or chromatography to purify the product
Safety Measures: Proper handling and storage to avoid exposure to high temperatures, open flames, and oxidizing agents.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding alcohols or hydrocarbons.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium iodide in acetone for halogen exchange.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted phenylpropanones.
Scientific Research Applications
1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is used in various scientific research applications, including:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor or modulator of specific biochemical pathways, affecting cellular processes and functions .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chloro-3-(methylsulfonyl)phenyl)ethanone
- 1-(4-Chloro-3-(methylsulfonyl)phenyl)butan-2-one
- 1-(4-Chloro-3-(methylsulfonyl)phenyl)pentan-2-one
Uniqueness
1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is unique due to its specific structural features, such as the presence of a chloro and methylsulfonyl group on the phenyl ring, which confer distinct chemical reactivity and biological activity .
Biological Activity
1-(4-Chloro-3-(methylsulfonyl)phenyl)propan-2-one is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 4-chloro substituent on the phenyl ring and a methylsulfonyl group, which contributes to its unique chemical properties. The molecular formula is C10H11ClO3S, with a molecular weight of approximately 248.72 g/mol. The presence of the methylsulfonyl group enhances solubility and reactivity, making it a valuable intermediate in the synthesis of pharmaceuticals.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The compound may function as an enzyme inhibitor , binding to active sites and blocking substrate access. The methylsulfonyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, which may improve selectivity for certain molecular targets.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . A study demonstrated that compounds with similar structures showed significant antiproliferative effects against various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial activity . In vitro studies revealed effectiveness against certain bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating potent activity . However, it was found to be inactive against E. coli, which may be attributed to the presence of sulfonamide-resistant dihydropteroate synthase (DHPS) .
Enzyme Inhibition
The compound serves as a valuable tool in studying enzyme inhibition . It has been used in research to explore protein-ligand interactions and the kinetics of enzyme activity, particularly in the context of drug development targeting specific pathways involved in disease processes .
Case Study 1: Anticancer Efficacy
In a recent study, several analogs of this compound were synthesized and tested for their anticancer efficacy. The results showed that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating promising potential as anticancer agents .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated that while it was effective against Gram-positive bacteria, it lacked activity against Gram-negative strains like E. coli, suggesting a need for structural modifications to enhance its spectrum of activity .
Summary of Research Findings
Activity | Effectiveness | Mechanism |
---|---|---|
Anticancer | Significant antiproliferative effects against MCF7 and HCT116 | Induction of apoptosis, inhibition of cell cycle |
Antimicrobial | Effective against Staphylococcus aureus; inactive against E. coli | Enzyme inhibition; selective action on bacterial targets |
Enzyme Inhibition | Used in studies for enzyme kinetics | Binding to active sites; blocking substrate access |
Properties
IUPAC Name |
1-(4-chloro-3-methylsulfonylphenyl)propan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-7(12)5-8-3-4-9(11)10(6-8)15(2,13)14/h3-4,6H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCFMNLEFLOTBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)Cl)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728047 | |
Record name | 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593960-75-9 | |
Record name | 1-[4-Chloro-3-(methanesulfonyl)phenyl]propan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70728047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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